molecular formula C8H14N2 B1441463 1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole CAS No. 1354954-30-5

1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1441463
CAS No.: 1354954-30-5
M. Wt: 138.21 g/mol
InChI Key: FYCKEVJFNSIBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Properties

IUPAC Name

1-pyrrolidin-3-yl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-6-10(5-1)8-3-4-9-7-8/h1-2,8-9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCKEVJFNSIBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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